Technical Profile: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate
Technical Profile: Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate
[1]
Executive Summary
Ethyl 2-cyano-2-(pyrimidin-2-yl)propanoate is a specialized heterocyclic building block characterized by a quaternary carbon center at the
In medicinal chemistry, this molecule serves as a critical intermediate for synthesizing sterically constrained
Chemical Structure & Properties[2][3][4][5][6][7][8][9]
Structural Analysis
The molecule acts as a "masked" amino acid equivalent. The C2 position is tetrasubstituted, creating significant steric bulk that influences both its chemical reactivity and the binding kinetics of downstream derivatives.
-
Core Scaffold: Propanoate (3-carbon chain).
-
-Substituents (C2):
-
Pyrimidin-2-yl: Electron-withdrawing heteroaryl ring; activates the system for further nucleophilic attacks or
-stacking interactions.[1] -
Cyano (-CN): Linear, electron-withdrawing group; precursor to amines, amides, or heterocycles.
-
Methyl (-CH3): Provides the "propanoate" identity; introduces chirality (if the pyrimidine/ester symmetry is broken) and lipophilicity.
-
Ethyl Ester (-COOEt): Labile group for hydrolysis or transesterification.
-
Physicochemical Data
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C |
| Molecular Weight | 205.21 g/mol |
| CAS Number (Analog) | See Note 1 |
| Physical State | Solid (Low melting point) or Viscous Oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in Water |
| pKa (Parent) | ~11 (for the unmethylated acetate precursor) |
| LogP | ~1.2 - 1.5 |
Note 1: While the unmethylated analog (Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate) has the CAS 65364-63-8 , the specific methylated propanoate variant is often synthesized in situ or referenced as a derivative in patent literature.[1]
Structural Visualization
Synthetic Pathways
The synthesis of this quaternary center requires overcoming steric hindrance. Two primary routes are established: Nucleophilic Aromatic Substitution (SNAr) and
Route A: SNAr (Convergent Synthesis)
This is the preferred industrial route, utilizing commercially available Ethyl 2-cyanopropanoate (CAS 1572-99-2).[1]
Mechanism:
-
Deprotonation: A strong base removes the single proton at the tertiary
-carbon of ethyl 2-cyanopropanoate.[1] -
Attack: The resulting tertiary carbanion attacks the highly electron-deficient C2 position of a 2-halopyrimidine.
-
Elimination: Loss of the halide restores aromaticity.
Reagents:
-
Substrate: 2-Chloropyrimidine or 2-Bromopyrimidine.[1]
-
Base: NaH (60% dispersion) or KOtBu.
-
Solvent: DMF or DMSO (Polar aprotic is essential).
Route B: Methylation (Linear Synthesis)
Starting from Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate (CAS 65364-63-8).[1]
Mechanism:
-
Deprotonation: The acidic proton (pKa ~11) between the CN, Ester, and Pyrimidine is removed by a mild base.
-
Alkylation: SN2 attack on Methyl Iodide (MeI).
Synthesis Workflow Diagram
Detailed Experimental Protocol (Route A)
Standard Operating Procedure for Research Scale (10 mmol)
Materials
-
Ethyl 2-cyanopropanoate (1.27 g, 10 mmol)[1]
-
2-Chloropyrimidine (1.14 g, 10 mmol)[1]
-
Sodium Hydride (60% in oil) (0.48 g, 12 mmol)
-
Anhydrous DMF (20 mL)
Procedure
-
Preparation of Nucleophile:
-
In a flame-dried 100 mL Round Bottom Flask (RBF) under Argon, suspend NaH (1.2 eq) in anhydrous DMF (10 mL).
-
Cool to 0°C.[3]
-
Add Ethyl 2-cyanopropanoate (1.0 eq) dropwise over 10 minutes. Caution: H2 gas evolution.
-
Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
-
-
Coupling Reaction:
-
Dissolve 2-Chloropyrimidine (1.0 eq) in DMF (5 mL) and add to the reaction mixture.
-
Allow the mixture to warm to Room Temperature (RT).
-
Heat to 80-100°C for 6-12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
-
Workup & Purification:
-
Quench with saturated NH4Cl (aq) (50 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
Purification: Flash Column Chromatography (Silica Gel). Elute with gradient 0-30% EtOAc in Hexanes.[1]
-
Validation Criteria
-
1H NMR (CDCl3): Look for the disappearance of the pyrimidine C2-H signal and the
-proton of the starting ester.-
Diagnostic Signal: Methyl singlet at
~1.9-2.0 ppm (3H).[1] -
Diagnostic Signal: Pyrimidine aromatic protons (t, 1H; d, 2H) shifted downfield.
-
-
MS (ESI): [M+H]+ = 206.2.
Applications in Drug Discovery[13]
Quaternary Amino Acid Synthesis
This scaffold is a direct precursor to
-
Protocol: Acidic hydrolysis (6N HCl, reflux) converts the -CN to -COOH and hydrolyzes the ester, followed by spontaneous decarboxylation (if starting from a malonate) or simple functional group transformation.
-
Utility: These non-natural amino acids are used in peptide stapling and to restrict conformational freedom in peptidomimetics.
Fused Heterocycles
The adjacent Nitrile and Ester groups allow for cyclization reactions:
-
Pyrimido[4,5-d]pyrimidines: Reaction with amidines.
-
Pyrimido[4,5-b]indoles: If the pyrimidine ring is substituted with an ortho-halo group, intramolecular cyclization can occur.[1]
References
-
Ethyl 2-cyanopropano
-
Ethyl 2-cyano-2-(pyrimidin-2-yl)
-
General Synthesis of 2-Substituted Pyrimidines via SNAr
-
Context: Methodology for displacing 2-chloropyrimidines with carbon nucleophiles.[1]
- Citation:J. Med. Chem. 2007, 50, 15, 3627–3641. "Synthesis and SAR of Pyrimidine-Based Kinase Inhibitors."
-
-
Methylation of Cyanoacet
- Context: Protocol for generating quaternary centers
- Source: BenchChem Technical Guides.
-
URL:[1]
Sources
- 1. 2110133-69-0_CAS号:2110133-69-0_4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-pyrazole - 化源网 [chemsrc.com]
- 2. CAS 1572-99-2: Ethyl 2-cyanopropanoate | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 65364-63-8|Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
